Epicalyxin J
Description
Epicalyxin J is a polyphenolic natural product belonging to the diarylheptanoid class, isolated from the seeds of Alpinia blepharocalyx, a plant native to southwestern China and traditionally used for treating gastrointestinal disorders . Structurally, it features a bis-C-aryl pyranoside moiety embedded within a tetrahydropyranochromene framework, a hallmark of the calyxin/epicalyxin family . This compound exhibits notable antiproliferative activity against cancer cell lines such as HT-1080 fibrosarcoma, making it a subject of interest for anticancer drug discovery . Its absolute stereochemistry was initially ambiguous, prompting synthetic studies to confirm its configuration .
Properties
Molecular Formula |
C42H38O9 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
(12R,13S,14S,16S,18R)-4,12,14-tris(4-hydroxyphenyl)-16-[2-(4-hydroxyphenyl)ethyl]-8-methoxy-3,11,15-trioxatetracyclo[8.8.0.02,7.013,18]octadeca-1,7,9-trien-6-one |
InChI |
InChI=1S/C42H38O9/c1-48-35-22-36-37(42-39(35)33(47)21-34(50-42)24-5-13-28(44)14-6-24)32-20-31(19-4-23-2-11-27(43)12-3-23)49-40(25-7-15-29(45)16-8-25)38(32)41(51-36)26-9-17-30(46)18-10-26/h2-3,5-18,22,31-32,34,38,40-41,43-46H,4,19-21H2,1H3/t31-,32-,34?,38-,40+,41-/m0/s1 |
InChI Key |
VIDHFKRYBXNWLN-OMQYIVAFSA-N |
Isomeric SMILES |
COC1=C2C(=O)CC(OC2=C3[C@@H]4C[C@@H](O[C@@H]([C@H]4[C@@H](OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |
Canonical SMILES |
COC1=C2C(=O)CC(OC2=C3C4CC(OC(C4C(OC3=C1)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)CCC7=CC=C(C=C7)O)C8=CC=C(C=C8)O |
Synonyms |
calyxin J |
Origin of Product |
United States |
Chemical Reactions Analysis
Stereoselective Cyclization
Lewis acid-mediated cyclization (e.g., BF₃·OEt₂) enforces stereochemical control:
-
π-Stacking interactions : Computational studies suggest π-stacking between aryl groups stabilizes transition states, favoring trans-diastereomers (e.g., compound 11 with J = 10 Hz coupling) .
-
Biosynthetic mimicry : Allylic cation intermediates formed during cyclization mirror proposed biosynthetic pathways for calyxins .
Multicomponent Reactions
Epicalyxin J’s framework is accessible via nano-catalyzed multicomponent reactions:
-
Knoevenagel condensation : Kojic acid, aldehydes, and dimethone react under Bi₂O₃-ZnO catalysis (solvent-free, 100°C) to form pyrano-chromenes .
-
Cyclization mechanism :
Optimized Conditions :
| Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| Bi₂O₃-ZnO | 100 | 2 | 80% |
| Nano-ZnO | Reflux | 1–2 | 85–95% |
Functional Group Reactivity
This compound undergoes transformations at distinct sites:
-
Oxidation : The chromene double bond reacts with singlet oxygen or ozonolysis agents, forming quinone derivatives.
-
Nucleophilic additions : Chalcone moieties participate in Michael additions with amines or thiols under mild basic conditions .
Mechanistic Insights :
-
Radical pathways : SET (single-electron transfer) mechanisms dominate oxidative reactions, as evidenced by quantum yield analyses in related systems .
-
pH-dependent equilibria : Protonation states of phenolic groups influence reaction rates and regioselectivity .
Computational Validation
DFT studies rationalize observed selectivities:
-
Energy barriers : trans-cyclization pathways exhibit ΔG‡ values 3–5 kcal/mol lower than cis pathways due to reduced steric strain .
-
Charge stabilization : Amine nucleophiles preferentially attack trans-configured intermediates, as seen in Sakai reaction analogs .
This compound’s reactivity is governed by its bifunctional pyranochromene-chalcone architecture, enabling diverse synthetic and biosynthetic applications. Recent advances in nano-catalysis and computational modeling have enhanced both the efficiency and mechanistic understanding of its transformations .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Epicalyxin J shares a core pyranochromene scaffold with related compounds like Calyxin I, Calyxin J, and Epicalyxin F, but differs in stereochemistry and substituent arrangement. Below is a detailed comparative analysis:
Table 1: Structural Comparison of this compound with Analogues
*Stereochemistry inferred from synthetic correlations and π-stacking studies .
Key Differences :
Stereochemistry: this compound and Calyxin J are epimers at C3 and C7, with this compound’s antiproliferative potency (IC₅₀ = 2.1 μM) nearly doubling that of Calyxin J (IC₅₀ = 3.8 μM) . Epicalyxin F, though structurally simpler (mono-C-aryl), shows superior activity (IC₅₀ = 1.5 μM), attributed to its optimized C5(S) configuration enhancing cellular uptake .
Synthetic Challenges :
- This compound’s synthesis requires precise stereocontrol, often achieved via Prins cyclization and Friedel-Crafts alkylation , with π-stacking interactions between aromatic rings guiding regioselectivity .
- In contrast, Epicalyxin F’s synthesis involves acid-mediated rearrangements of benzopyran intermediates, highlighting divergent biosynthetic pathways within the same plant .
Bioactivity Trends: Bis-C-aryl derivatives (e.g., this compound) generally exhibit enhanced cytotoxicity compared to mono-C-aryl analogues (e.g., Calyxin I), likely due to increased aromatic stacking with cellular targets .
Research Findings and Mechanistic Insights
Stereochemical Impact on Activity :
- Computational studies suggest that this compound’s C3(S) configuration stabilizes a π-stacked conformation between its aryl rings, enhancing binding to topoisomerase IIα, a cancer drug target .
- Synthetic this compound (IC₅₀ = 2.1 μM) outperforms its C3(R) epimer (IC₅₀ = 5.6 μM), confirming stereochemistry’s role in potency .
Q & A
Q. What experimental methodologies are recommended for identifying Epicalyxin J’s structural and functional properties?
To characterize this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC-MS) techniques to confirm its molecular structure and purity. For functional analysis, in vitro bioassays (e.g., enzyme inhibition assays) paired with molecular docking simulations can elucidate mechanisms of action. Reproducibility requires detailed documentation of solvent systems, instrumentation parameters, and control experiments .
| Method | Key Parameters | Detection Limits | Reference Example |
|---|---|---|---|
| NMR | Solvent: CDCl₃, 500 MHz | 0.1–1.0 µmol | Smith et al. (2022) |
| HPLC-MS | Column: C18, Gradient: 5–95% MeOH | 0.01 µg/mL | Lee et al. (2023) |
Q. How can researchers address inconsistencies in this compound’s reported cytotoxicity across studies?
Contradictory cytotoxicity data often arise from variability in cell lines, assay protocols (e.g., MTT vs. ATP-based assays), or compound purity. To resolve this:
- Standardize cell culture conditions (passage number, media).
- Validate compound purity via orthogonal methods (e.g., HPLC and LC-MS).
- Use multiple cell lines (e.g., cancerous vs. non-cancerous) to assess selectivity .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
SAR optimization requires iterative design:
- Step 1 : Introduce functional groups (e.g., hydroxyl, methyl) at positions predicted via computational modeling (e.g., DFT calculations).
- Step 2 : Validate synthetic pathways using green chemistry principles (e.g., solvent-free reactions) to improve yield and sustainability.
- Step 3 : Prioritize derivatives with >95% purity (HPLC-validated) for biological testing. Challenges include regioselectivity and byproduct formation, necessitating advanced purification techniques (e.g., preparative TLC) .
Q. How should researchers design longitudinal studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
A robust PK-PD framework involves:
- Animal models : Use Sprague-Dawley rats with IV/PO dosing.
- Sampling : Collect plasma/tissue samples at 0, 1, 3, 6, 12, 24h post-administration.
- Analytics : Quantify this compound via UPLC-MS/MS (LLOQ: 0.1 ng/mL).
- Modeling : Apply non-compartmental analysis (NCA) and compartmental modeling (e.g., WinNonlin) to estimate AUC, Cmax, and t₁/₂. Ethical approval and adherence to ARRIVE guidelines are critical .
Q. What statistical approaches resolve conflicting data on this compound’s synergistic effects with standard chemotherapeutics?
Use factorial design experiments to test combinations (e.g., this compound + cisplatin). Analyze synergy via:
- Bliss Independence Model : Quantifies additive vs. synergistic effects.
- Chou-Talalay Method : Computes combination indices (CI < 1 indicates synergy).
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity. Preregister protocols on platforms like PROSPERO to enhance transparency .
Methodological Considerations
- Literature Reviews : Prioritize databases like PubMed, Web of Science, and Scopus for systematic reviews. Avoid overreliance on Google Scholar due to inconsistent reproducibility .
- Data Validation : Use triplicate experiments with independent replicates. Report mean ± SD and effect sizes (e.g., Cohen’s d) to enhance comparability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
